Terminal vs. Internal Alkyne Reactivity: Enabling Click Chemistry and Sonogashira Coupling
2-(3-Butynyloxy)tetrahydro-2H-pyran possesses a terminal alkyne group, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions. In contrast, its regioisomer 2-(2-butynyloxy)tetrahydro-2H-pyran (CAS 39637-48-4) contains an internal alkyne, which is essentially unreactive in these transformations due to steric hindrance and the lack of a terminal proton for activation . This functional distinction is absolute: only the terminal alkyne can undergo these widely used bioorthogonal and cross-coupling reactions .
| Evidence Dimension | Alkyne reactivity (terminal vs. internal) |
|---|---|
| Target Compound Data | Terminal alkyne (C≡C-H) present |
| Comparator Or Baseline | 2-(2-Butynyloxy)tetrahydro-2H-pyran (CAS 39637-48-4): Internal alkyne (C≡C-CH3) |
| Quantified Difference | Qualitative: Terminal alkyne reactive in CuAAC and Sonogashira; internal alkyne unreactive |
| Conditions | Structural analysis; reactivity inferred from alkyne position |
Why This Matters
For applications requiring click chemistry or palladium-catalyzed cross-couplings, the internal alkyne analog is unsuitable, making the terminal alkyne of 40365-61-5 essential.
